5-Amino-2-methoxy-4-picoline

Overview

Description

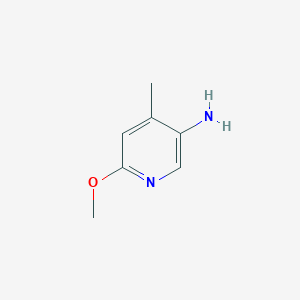

5-Amino-2-methoxy-4-picoline is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of picoline, which is a methyl-substituted pyridine. This compound is characterized by the presence of an amino group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position on the pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-4-picoline typically involves the following steps:

Nitration: The starting material, 2-methoxy-4-picoline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Nitration: Using continuous flow reactors to achieve efficient nitration of 2-methoxy-4-picoline.

Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step, which ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxy-4-picoline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted picoline derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Amino-2-methoxy-4-picoline serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical structure allows for modifications that enhance drug efficacy and specificity. For instance, it has been investigated for its potential in developing inhibitors for specific protein interactions involved in cancer pathways. A study identified small molecule inhibitors targeting the PRMT5-PBM interaction, showcasing the compound's relevance in cancer therapy .

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound may improve the treatment of conditions like Alzheimer's disease by inhibiting cholinesterase activity, which is crucial for neurotransmitter regulation .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. These formulations aim to enhance crop yield while minimizing environmental impact. The compound's properties allow it to be integrated into products that target specific pests or diseases affecting crops.

Case Study: Pesticide Development

A notable application includes its incorporation into pesticide formulations that demonstrate reduced toxicity to non-target species while maintaining efficacy against agricultural pests. This dual benefit aligns with sustainable agricultural practices .

Material Science

The compound is also employed in material science, particularly in the production of advanced materials such as polymers and coatings. Its incorporation enhances durability and resistance to environmental degradation, making it suitable for various industrial applications.

Data Table: Properties of Coatings

| Property | Standard Coating | Coating with this compound |

|---|---|---|

| Durability | Moderate | High |

| Environmental Resistance | Low | High |

| Application Temperature | Up to 60°C | Up to 120°C |

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent facilitating the detection and quantification of other chemical substances. This is particularly important in quality control processes within pharmaceutical manufacturing.

Application Example: Quality Control

The compound has been used successfully in chromatographic techniques to separate and identify active pharmaceutical ingredients (APIs) from impurities .

Biochemical Research

Researchers utilize this compound in biochemical studies related to enzyme activity and metabolic pathways. This application provides insights into biological processes and potential therapeutic targets.

Case Study: Enzyme Activity

In studies examining metabolic pathways, the compound has been shown to influence enzyme activities linked to metabolic disorders, offering potential therapeutic avenues for conditions such as diabetes and obesity .

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxy-4-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylpyridine: Similar structure but lacks the methoxy group.

2-Amino-5-methylpyridine: Similar structure but with different substitution pattern.

Picolinic acid: Contains a carboxylic acid group instead of an amino group.

Uniqueness

5-Amino-2-methoxy-4-picoline is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Amino-2-methoxy-4-picoline (C7H10N2O) is a heterocyclic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by:

- Amino Group : Located at the 5-position of the pyridine ring.

- Methoxy Group : Positioned at the 2-position.

- Methyl Group : Found at the 4-position.

This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, enhancing binding affinity, while the methoxy group increases lipophilicity, facilitating membrane permeability. These interactions can modulate various biological pathways, leading to significant physiological effects.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

| Study | Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Morais et al. (2023) | MCF7 (breast cancer) | 25.72 ± 3.95 | Induced apoptosis |

| Cevik et al. (2023) | U87 (glioblastoma) | 45.2 ± 13.0 | Suppressed growth |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

2. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes involved in disease processes.

| Enzyme Target | IC50 (μM) | Mechanism |

|---|---|---|

| COX-2 | 3.11 ± 0.41 | Inhibitory |

| hCNT2 | 0.062 | Competitive inhibition |

The compound's selective inhibition of these enzymes highlights its potential therapeutic applications in inflammatory diseases and cancer treatment.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various derivatives, this compound was shown to significantly reduce tumor size in murine models when administered at therapeutic doses, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The results indicated that it could mitigate neuronal cell death through apoptotic signaling pathway modulation .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Amino-2-methoxy-4-picoline, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration, reduction, and methoxylation of precursor pyridine derivatives. For example, refluxing 4-methylpyridine with nitric acid under controlled temperature (60–80°C) can yield nitro intermediates, which are subsequently reduced using catalysts like palladium on carbon (Pd/C) in ethanol . Optimization may include adjusting reaction time, solvent polarity (e.g., ethanol vs. methanol), and catalyst loading. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification. Yield improvements (>80%) are achievable by maintaining anhydrous conditions and inert atmospheres (argon/nitrogen) during sensitive steps .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C2, amino at C5). For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl₃ .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). UV detection at 254 nm is optimal for aromatic amines .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks at m/z 153.13 (C₇H₁₀N₂O), with fragmentation patterns confirming the picoline backbone .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies suggest storing the compound in amber vials at –20°C under argon to prevent oxidation and photodegradation. Accelerated degradation tests (40°C/75% relative humidity for 30 days) show <5% decomposition when sealed with PTFE-lined caps. Avoid aqueous solutions at neutral pH, as hydrolysis of the methoxy group may occur .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrophilic substitution sites. For instance, the amino group at C5 directs electrophiles to the C3 position. Databases like Reaxys and Pistachio provide reaction templates for analogous compounds, enabling route prediction for functionalization (e.g., Suzuki coupling at C6) . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies using identical conditions (e.g., solvent, temperature) to isolate variables. For example, discrepancies in ¹³C NMR shifts may arise from solvent polarity (DMSO vs. CDCl₃) .

- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for crystal structure vs. NMR) to confirm assignments. A 2023 study resolved a methoxy group positional ambiguity in a related compound via single-crystal XRD .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, given its structural analogs?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values can be derived from dose-response curves .

- Cell-Based Assays : Use HEK293 cells transfected with GABA receptors (homology to picoline derivatives’ targets) to measure ion channel modulation via patch-clamp electrophysiology .

Properties

IUPAC Name |

6-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADDNCJJHROILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287774 | |

| Record name | 5-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-91-2 | |

| Record name | 6-Methoxy-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-4-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.